N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 1,3-dimethylpyrazole moiety at position 3. The butanamide chain is further functionalized with a 4-fluorobenzenesulfonyl group at position 4. The fluorine atom on the benzenesulfonyl group likely enhances metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFZCNAQCJDGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a unique structural framework that combines a pyrazole moiety with an oxadiazole and a sulfonamide group, which may contribute to its diverse pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and oxadiazole rings. The specific synthetic pathway can influence the yield and purity of the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |
| 5f | SH-SY5Y | 5.00 | Selective cytotoxicity with minimal effect on healthy cells |
The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, indicating its potential as a therapeutic agent in glioma treatment.
Anti-inflammatory Activity
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. The presence of the sulfonamide group is known to enhance the anti-inflammatory activity by modulating inflammatory pathways. Molecular docking studies suggest that these compounds can interact with key enzymes involved in inflammation, potentially leading to reduced cytokine production.
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds:
- Study on Glioma Cells : A study demonstrated that a pyrazole derivative showed significant cytotoxicity against glioma cells while sparing normal cells. The mechanism involved apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to controls, suggesting that these compounds could be developed into effective anticancer therapies.
- Inflammation Models : In models of acute inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers when administered .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on structural features , pharmacological relevance , and synthetic pathways .
Structural Comparison
* Calculated based on molecular formula; exact values require experimental data.
† Estimated using standard atomic weights.
Key Observations :
- The 4-fluorobenzenesulfonyl group in the target compound provides electron-withdrawing effects, improving metabolic stability compared to the 2,6-dimethylphenoxy group in , which adds steric bulk but may reduce solubility.
Spectral and Physicochemical Properties
- NMR Analysis : The target compound’s 4-fluorobenzenesulfonyl group would produce distinct $^{19}\text{F}$ NMR shifts (~-110 ppm), contrasting with the nitro group in ($^{15}\text{N}$ NMR ~-50 ppm) .
- LogP Comparison : The fluorobenzenesulfonyl group (LogP ~2.5) likely increases hydrophobicity compared to the hydroxylated compound (LogP ~1.8) but remains less lipophilic than the phenyltetrazole derivative (LogP ~3.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
